(4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid
Overview
Description
(4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid is an organic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid typically involves multiple steps, starting with the preparation of the dichlorophenyl derivative. This can be achieved through the chlorination of aniline derivatives, followed by the introduction of the carbamothioyl group through a reaction with thiourea. The final step involves the acylation of the phenyl ring with acetic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and acylation processes, utilizing continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine.
Substitution: Halogen substitution reactions can occur on the phenyl ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Shares the dichlorophenyl group but lacks the carbamothioyl and acetic acid moieties.
Phenylacetic Acid: Contains the phenyl and acetic acid groups but lacks the dichlorophenyl and carbamothioyl groups.
Uniqueness
(4-{[(2,3-Dichlorophenyl)carbamothioyl]amino}phenyl)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2,3-dichlorophenyl)carbamothioylamino]phenyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c16-11-2-1-3-12(14(11)17)19-15(22)18-10-6-4-9(5-7-10)8-13(20)21/h1-7H,8H2,(H,20,21)(H2,18,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJYLEBATBNGGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NC2=CC=C(C=C2)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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